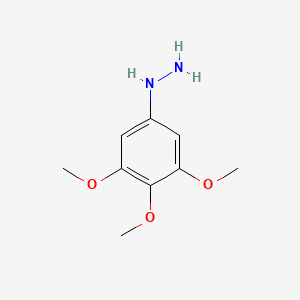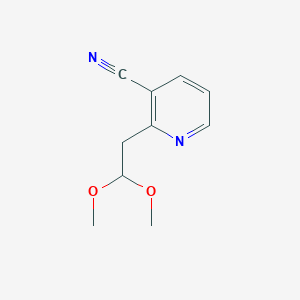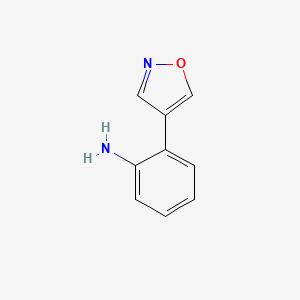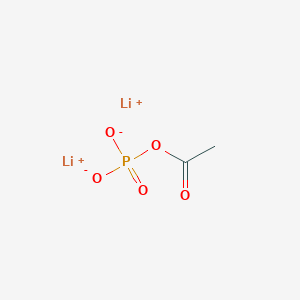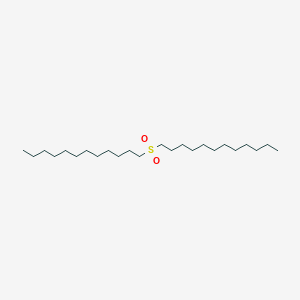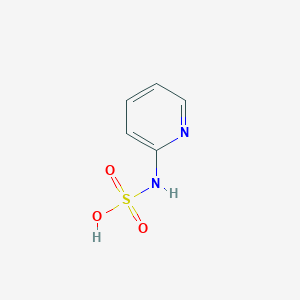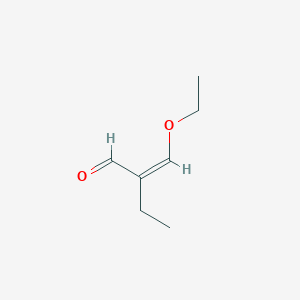
2-Ethyl-3-ethoxyacrolein
Overview
Description
2-Ethyl-3-ethoxyacrolein is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.16900 .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The exact mass is 128.08400 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, acrolein, a related compound, undergoes various reactions at high temperatures, producing radicals and other unstable species .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 128.16900 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Cycloaddition Reactions
2-Ethyl-3-ethoxyacrolein has been studied for its potential in cycloaddition reactions. For instance, Harmata and Sharma (2000) discussed the synthesis of 2-(triisopropylsilyloxy)acrolein and its reactivity in cycloaddition reactions, yielding products that are formally 4 + 3 cycloadducts. This demonstrates the compound's utility in organic synthesis, particularly in the formation of complex molecular structures Harmata & Sharma, 2000.
Polymer Synthesis
Seok Han et al. (2003) explored the anionic polymerizations of various methacrylates, including those related to this compound. This research contributes to the development of thermally sensitive water-soluble polymethacrylates, indicating the potential of this compound derivatives in creating specialized polymers Seok Han, Hagiwara, & Ishizone, 2003.
DNA Interaction Studies
Pawłowicz et al. (2006) examined the interaction of acrolein with 2'-deoxyadenosine, forming unstable adducts with fused ring systems. This research provides insights into the potential interactions of this compound with nucleic acids, relevant in understanding its biochemical implications Pawłowicz, Munter, Klika, & Kronberg, 2006.
Synthesis of Solar Cell Materials
Ni et al. (2015) discussed the synthesis of small-molecule organic solar cells using components related to this compound. This research shows the compound's applicability in the renewable energy sector, particularly in the development of efficient solar cell materials Ni, Li, Liu, Wan, Feng, Kan, Zhang, Zhang, & Chen, 2015.
Mechanism of Action
Target of Action
It’s structurally similar to acrolein, a highly reactive unsaturated aldehyde . Acrolein is known to interact with proteins and other macromolecules of cells . It’s plausible that 2-Ethyl-3-ethoxyacrolein may have similar targets due to its structural similarity.
Mode of Action
It’s known that acrolein, a structurally similar compound, reacts mainly at the double bond of the vinyl fragment of the molecule in accordance with the markovnikov rule . This phenomenon is explained by the conjugation of the ether oxygen with the double carbon-carbon bond . It’s possible that this compound may exhibit similar reactivity.
Biochemical Pathways
Acrolein, a structurally similar compound, is known to affect multiple biochemical pathways, including dna and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction . It’s plausible that this compound may affect similar pathways.
Pharmacokinetics
Acrolein, a structurally similar compound, is known to be metabolized via aldehyde dehydrogenase resulting in 2-carboxyethylmercapturic acid (cema), or catalyzed by aldo-keto reductase resulting in s-(3-hydroxypropyl)-n-acetylcysteine (3-hpma), the main urinary metabolite of acrolein . It’s possible that this compound may have similar ADME properties.
Result of Action
Acrolein, a structurally similar compound, is known to have diverse toxic effects on the cellular level, including dna and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction . It’s plausible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
As an acrolein derivative, it may share some properties with acrolein, a highly reactive unsaturated aldehyde . Acrolein can interact with DNA and proteins, causing adduction, oxidative stress, and other effects
Cellular Effects
Acrolein, a related compound, has been shown to have diverse toxic effects on cells, including DNA and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction
Molecular Mechanism
Acrolein, a related compound, has been shown to exert its effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It’s possible that 2-Ethyl-3-ethoxyacrolein could act through similar mechanisms, but this hypothesis needs to be tested experimentally.
properties
IUPAC Name |
(2Z)-2-(ethoxymethylidene)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(5-8)6-9-4-2/h5-6H,3-4H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMZQRPFWXTRNJ-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=COCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/OCC)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493770 | |
| Record name | (2Z)-2-(Ethoxymethylidene)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30989-75-4 | |
| Record name | (2Z)-2-(Ethoxymethylidene)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




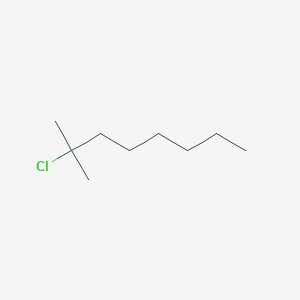
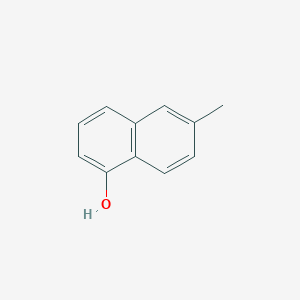
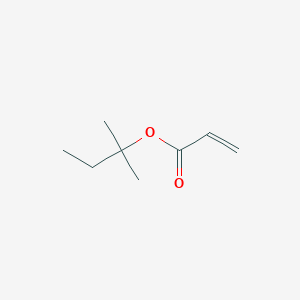
![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1625978.png)

